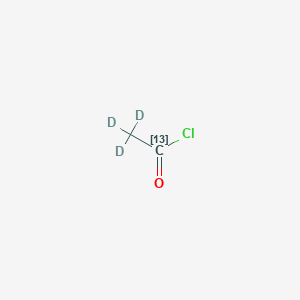
2,2,2-trideuterioacetyl chloride
Description
Il s'agit d'un liquide incolore à légèrement jaune de formule moléculaire C2ClD3O et d'une masse molaire de 81,52 g/mol . Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés uniques découlant de la présence d'atomes de deutérium.
Propriétés
Formule moléculaire |
C2H3ClO |
|---|---|
Poids moléculaire |
82.51 g/mol |
Nom IUPAC |
2,2,2-trideuterioacetyl chloride |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3,2+1 |
Clé InChI |
WETWJCDKMRHUPV-HZPPXAECSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[13C](=O)Cl |
SMILES canonique |
CC(=O)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorure de 2,2,2-trideutéroacétyle peut être synthétisé par la réaction de l'acide acétique deutéré (acide acétique-d4) avec le chlorure de thionyle (SOCl2). La réaction se produit généralement dans des conditions anhydres pour éviter l'hydrolyse du produit. La réaction générale est la suivante :
CD3COOD+SOCl2→CD3COCl+SO2+DCl
Méthodes de production industrielle
La production industrielle de chlorure de 2,2,2-trideutéroacétyle suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique la manipulation minutieuse des réactifs et le contrôle des conditions de réaction pour assurer un rendement et une pureté élevés du produit. L'utilisation de l'acide acétique deutéré comme matière première est cruciale pour la production de ce composé .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le chlorure de 2,2,2-trideutéroacétyle est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques. Parmi ses applications, citons :
Spectroscopie de résonance magnétique nucléaire (RMN) : Utilisé comme réactif deutéré pour étudier les mécanismes de réaction et les structures moléculaires.
Marquage isotopique : Employé dans la synthèse de composés deutérés pour des études de traçage en chimie et en biologie.
Recherche pharmaceutique : Utilisé dans le développement de médicaments deutérés pour étudier les voies métaboliques et améliorer la stabilité des médicaments.
Science des matériaux : Utilisé dans la synthèse de polymères et de matériaux deutérés pour des applications de pointe.
Mécanisme d'action
Le mécanisme d'action du chlorure de 2,2,2-trideutéroacétyle implique sa réactivité avec les nucléophiles. La présence d'atomes de deutérium affecte la cinétique de réaction et la stabilité du composé. Les cibles moléculaires et les voies impliquées dépendent des réactions spécifiques qu'il subit. Par exemple, en hydrolyse, il cible les molécules d'eau pour former de l'acide acétique deutéré et de l'acide chlorhydrique.
Applications De Recherche Scientifique
2,2,2-Trideuterioacetyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.
Isotope Labeling: Employed in the synthesis of deuterated compounds for tracing studies in chemistry and biology.
Pharmaceutical Research: Used in the development of deuterated drugs to study metabolic pathways and improve drug stability.
Material Science: Utilized in the synthesis of deuterated polymers and materials for advanced applications.
Mécanisme D'action
The mechanism of action of 2,2,2-trideuterioacetyl chloride involves its reactivity with nucleophiles. The presence of deuterium atoms affects the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in hydrolysis, it targets water molecules to form deuterated acetic acid and hydrochloric acid .
Comparaison Avec Des Composés Similaires
Le chlorure de 2,2,2-trideutéroacétyle est unique en raison de la présence d'atomes de deutérium, ce qui le distingue du chlorure d'acétyle non deutéré. Des composés similaires comprennent :
Chlorure d'acétyle : La forme non deutérée avec une réactivité similaire mais une composition isotopique différente.
Acide acétique deutéré : Un précurseur dans la synthèse du chlorure de 2,2,2-trideutéroacétyle.
Éthanol deutéré : Un produit formé par la réduction du chlorure de 2,2,2-trideutéroacétyle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


